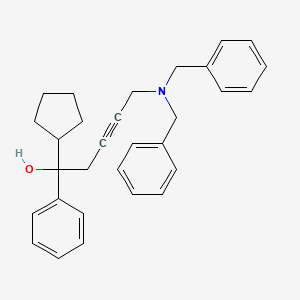![molecular formula C27H26FN3O4S B11682041 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2Z)-3-[2-(3,4-ジメトキシフェニル)エチル]-N-(4-フルオロフェニル)-4-オキソ-2-(フェニルイミノ)-1,3-チアジン-6-カルボキサミド は、化学、生物学、医学など、さまざまな分野で潜在的な応用を持つ複雑な有機分子です。その構造には複数の官能基が含まれており、さまざまな化学反応や用途に適した汎用性の高い化合物となっています。
準備方法
合成経路と反応条件
(2Z)-3-[2-(3,4-ジメトキシフェニル)エチル]-N-(4-フルオロフェニル)-4-オキソ-2-(フェニルイミノ)-1,3-チアジン-6-カルボキサミド の合成は、通常、多段階の有機反応を含みます。このプロセスは、中間体の調製から始まり、その後、さまざまな反応条件にさらされて最終生成物が生成されます。一般的な合成経路には、以下のようなものがあります。
縮合反応: 最初のステップには、通常、3,4-ジメトキシフェニルエチルアミンと適切なカルボン酸誘導体の縮合が含まれます。
環化: 中間体は環化反応を受けてチアジン環を形成します。
置換反応: 置換反応によるフルオロフェニル基とフェニルイミノ基の導入。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フロー反応器や自動合成プラットフォームなどの技術を用いることで、効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(2Z)-3-[2-(3,4-ジメトキシフェニル)エチル]-N-(4-フルオロフェニル)-4-オキソ-2-(フェニルイミノ)-1,3-チアジン-6-カルボキサミド: は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を形成することができます。
還元: 還元反応により、この化合物は還元された形に変換することができます。
置換: この化合物は、求核置換反応と求電子置換反応に参加することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: 一般的な溶媒には、ジクロロメタン、エタノール、アセトニトリルなどがあります。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化により酸化物が生成される可能性があり、還元によりアルコールやアミンが生成される可能性があります。
科学研究への応用
(2Z)-3-[2-(3,4-ジメトキシフェニル)エチル]-N-(4-フルオロフェニル)-4-オキソ-2-(フェニルイミノ)-1,3-チアジン-6-カルボキサミド: は、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性について調査されています。
医学: さまざまな病気の治療における治療の可能性について検討されています。
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(2Z)-3-[2-(3,4-ジメトキシフェニル)エチル]-N-(4-フルオロフェニル)-4-オキソ-2-(フェニルイミノ)-1,3-チアジン-6-カルボキサミド の作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、下流の作用を引き起こす可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なります。
類似化合物の比較
類似化合物
独自性
(2Z)-3-[2-(3,4-ジメトキシフェニル)エチル]-N-(4-フルオロフェニル)-4-オキソ-2-(フェニルイミノ)-1,3-チアジン-6-カルボキサミド: は、独自の官能基の組み合わせにより、際立った化学反応性と生物活性を示します。その構造により、さまざまな用途が可能となり、さまざまな研究分野で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various research fields.
特性
分子式 |
C27H26FN3O4S |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-13-8-18(16-23(22)35-2)14-15-31-25(32)17-24(26(33)29-21-11-9-19(28)10-12-21)36-27(31)30-20-6-4-3-5-7-20/h3-13,16,24H,14-15,17H2,1-2H3,(H,29,33) |
InChIキー |
FERWVVCVMVTXAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681964.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11681980.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
